D-Glucose 6-phosphate

Overview

Description

Synthesis Analysis

The synthesis of D-G6P involves the phosphorylation of glucose, a reaction catalyzed by the enzyme hexokinase or glucokinase in the presence of ATP. Research has explored various synthetic pathways and modifications of D-G6P for biomedical applications. For instance, a study described the synthesis of D-glucose 3- and 6-[sodium 2-(perfluoro-hexyl or -octyl)ethyl phosphates) through condensation reactions, highlighting its potential in creating anionic surfactants for biomedical use, demonstrating the chemical versatility and applicability of D-G6P derivatives (Milius, Greiner, & Riess, 1992).

Molecular Structure Analysis

The molecular structure of D-G6P has been extensively studied through techniques such as NMR and crystallography. The detailed structural analysis enables the understanding of its role in enzymatic reactions and interaction with other molecules in the cell. Research on the stereochemistry of D-G6P and its derivatives provides insights into the enzyme-catalyzed reactions it undergoes, such as the specific cyclisation reactions and configuration retention at phosphorus, which are crucial for determining the absolute configuration and understanding the enzyme mechanisms at the molecular level (Jarvest, Lowe, & Potter, 1980).

Chemical Reactions and Properties

D-G6P undergoes several key enzymatic reactions, including isomerization to fructose 6-phosphate by glucose-6-phosphate isomerase and oxidation to 6-phosphogluconate in the pentose phosphate pathway. These reactions are vital for producing NADPH and ribose 5-phosphate, essential for fatty acid synthesis and nucleotide synthesis, respectively. The enzyme glucose-6-phosphate dehydrogenase, which catalyzes the oxidation of D-G6P, has been purified and characterized, providing significant insight into its activity, specificity, and role in redox homeostasis (Yoshida, 1966).

Physical Properties Analysis

The physical properties of D-G6P, such as solubility, stability, and crystalline structure, are essential for its biological function and applications in biochemical research and industry. Studies on the purification and crystallization of enzymes involved in D-G6P metabolism, like glucose-6-phosphate isomerase, have contributed to understanding its physical properties and interactions within cells (Achari et al., 1981).

Scientific Research Applications

Regulation in E. Coli

D-Glucose 6-phosphate plays a significant role in the regulation of glucose transport in Escherichia coli. Research by Kosfeld and Jahreis (2012) has shown that the small regulatory polypeptide SgrT inhibits glucose transport activity, especially during the accumulation of glucose-6-phosphate. This discovery is crucial for biotechnological applications involving E. coli, providing a novel approach to regulate carbohydrate uptake and minimize metabolic overflow in these processes (Kosfeld & Jahreis, 2012).

Biochemical Mechanisms in Enzyme Deficiency

Morelli, Benatti, Gaetani, and De Flora (1978) explored the biochemical mechanisms of glucose-6-phosphate dehydrogenase deficiency. Their research using solid-phase radioimmunoassay provided insights into the molecular mechanisms leading to this deficiency in genetic variants of the enzyme. This work is pivotal for understanding certain hemolytic disorders and has broader implications in the field of genetics and biochemistry (Morelli et al., 1978).

Enzymatic Phosphorylation Analysis

Miclet, Abergel, Bornet, Milani, Jannin, and Bodenhausen (2014) investigated the enzymatic phosphorylation of glucose to form glucose-6-phosphate by hexokinase, using dissolution dynamic nuclear polarization experiments. Their study offers a quantitative measurement of enzyme kinetics, which is essential for understanding biochemical pathways and designing new therapeutic approaches (Miclet et al., 2014).

Imaging Brain Glucose Metabolism

Nasrallah, Pagés, Kuchel, Golay, and Chuang (2013) utilized 2-Deoxy-D-glucose (2DG) and the phosphorylated 2DG-6-phosphate (2DG6P) in 1H magnetic resonance imaging (MRI) for imaging brain glucose metabolism. This study provides a new method to use MRI techniques for imaging deoxyglucose/glucose uptake and metabolism in vivo without isotopic labeling, offering valuable insights for neurological research and diagnostics (Nasrallah et al., 2013).

Studying Metabolic Pathways and Regulation

Agius, Centelles, and Cascante (2001) discussed the role of glucose 6-phosphate in glucose utilization and production pathways, as well as its function as a regulator of enzyme activity and gene expression. Their proposal that multiple subcellular pools of glucose 6-phosphate exist, suggests a complex network of metabolic pathways and regulatory mechanisms (Agius, Centelles, & Cascante, 2001).

Safety And Hazards

Future Directions

properties

IUPAC Name |

[(2R,3R,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexyl] dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13O9P/c7-1-3(8)5(10)6(11)4(9)2-15-16(12,13)14/h1,3-6,8-11H,2H2,(H2,12,13,14)/t3-,4+,5+,6+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFRROHXSMXFLSN-SLPGGIOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C=O)O)O)O)O)OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@H]([C@@H]([C@H](C=O)O)O)O)O)OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13O9P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10889328 | |

| Record name | Glucose 6-phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10889328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

D-Glucose 6-phosphate | |

CAS RN |

56-73-5 | |

| Record name | Glucose 6-phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56-73-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glucose-6-phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000056735 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glucose 6-phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10889328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Glucose 6-(dihydrogen phosphate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.261 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GLUCOSE-6-PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/375AW34SQA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

ANone: D-glucose 6-phosphate (D-glucose 6-phosphate) doesn't have a single specific "target" in the traditional sense like a drug or inhibitor. Instead, it interacts with a variety of enzymes and metabolic pathways. Here are some examples:

- Hexokinase: D-glucose 6-phosphate is the product of the reaction catalyzed by hexokinase, which phosphorylates glucose. This is the first committed step of glycolysis, a central metabolic pathway for energy production. []

- Phosphoglucoisomerase: D-glucose 6-phosphate is isomerized to D-fructose 6-phosphate by phosphoglucoisomerase, a key step in glycolysis. [, , , , ] This enzyme displays anomeric selectivity towards α-D-glucose 6-phosphate. []

- Glucose-6-Phosphate Dehydrogenase: In the pentose phosphate pathway, D-glucose 6-phosphate is oxidized by glucose-6-phosphate dehydrogenase, producing NADPH and ultimately leading to biosynthesis of nucleotides and other essential molecules. [, ]

- Phosphoglucomutase: This enzyme catalyzes the reversible conversion of D-glucose 6-phosphate to D-glucose 1-phosphate, the latter being a precursor for glycogen synthesis. [, ]

- 1l-myo-Inositol 1-Phosphate Synthase: D-glucose 6-phosphate is the substrate for 1l-myo-inositol 1-phosphate synthase (mIPS), the enzyme responsible for the first committed step in myo-inositol biosynthesis. [] This pathway is crucial for cell signaling, membrane phospholipid synthesis, and stress tolerance in various organisms. []

A:

- Spectroscopic Data:

- 31P NMR: The chemical shift of the phosphate group in D-glucose 6-phosphate is sensitive to its environment and ionization state. [, ]

- High Resolution Field Desorption Mass Spectrometry (FD-MS): Provides information about the molecular mass and fragmentation patterns of D-glucose 6-phosphate and its derivatives. []

ANone: D-glucose 6-phosphate is generally stable in solid form and in solution at neutral pH.

- Extraction and Purification: Extraction from plant material requires careful consideration to prevent degradation and loss. []

- Stability in Solution: Susceptible to hydrolysis under acidic conditions and at elevated temperatures. []

- Glucose-6-phosphate dehydrogenase (G6PDH): Used in diagnostic assays for G6PDH deficiency, a common genetic disorder. [, ]

- Phosphoglucoisomerase: Plays a role in glycolysis and gluconeogenesis, and its activity is important for various cellular processes. [, ]

- 1l-myo-Inositol 1-Phosphate Synthase: Involved in the biosynthesis of myo-inositol, a critical metabolite for cell signaling and membrane integrity. [, ]

ANone: While there's limited information on computational studies specifically focusing on D-glucose 6-phosphate in the provided research, it's a common molecule studied in various contexts. Modeling approaches are likely used to investigate:

- Enzyme-Substrate Interactions: Understanding how D-glucose 6-phosphate binds to enzymes like mIPS and how this binding affects catalysis. []

ANone: Several studies have investigated how modifications to the D-glucose 6-phosphate structure affect its interaction with enzymes:

- C-2 Substituents: The electronegativity of substituents at the C-2 position influences the rate of dehydrogenation by glucose-6-phosphate dehydrogenase. [, ]

- Deoxyfluoro Analogs: Deoxyfluoro derivatives of D-glucose 6-phosphate have been used to probe the role of specific hydroxyl groups in binding to enzymes like glucose phosphate isomerase. [, ]

- Phosphonate Analogs: Replacing the bridging oxygen in D-glucose 6-phosphate with methylene, difluoromethylene, or monofluoromethylene groups affects the inhibitory potency towards mIPS, providing insights into active site interactions. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

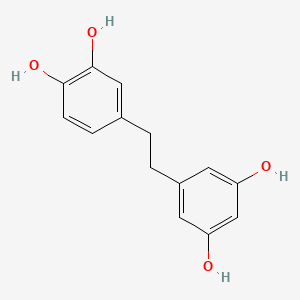

![(1S,3R,4R,5R)-3,4-Bis[3-(3,4-dihydroxyphenyl)prop-2-enoyloxy]-1,5-dihydroxycyclohexane-1-carboxylic acid](/img/structure/B1208458.png)

![(1R,3R)-7-[2-(hydroxymethyl)-4,5-dimethoxynaphthalen-1-yl]-1,3-dimethyl-1,2,3,4-tetrahydroisoquinolin-8-ol](/img/structure/B1208460.png)